N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

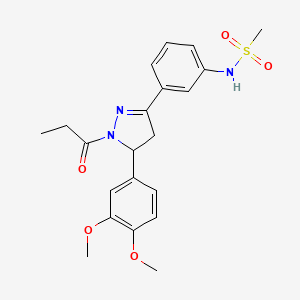

This compound is a pyrazoline derivative featuring a 3,4-dimethoxyphenyl substituent, a propionyl group at the 1-position of the pyrazoline ring, and a methanesulfonamide moiety attached to a phenyl ring. The 3,4-dimethoxyphenyl group may enhance lipophilicity and binding affinity to biological targets, while the propionyl and sulfonamide groups contribute to metabolic stability and solubility. Structural analogs often differ in substituent patterns on the phenyl and pyrazoline rings, which critically influence physicochemical and biological properties.

Properties

IUPAC Name |

N-[3-[3-(3,4-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-5-21(25)24-18(15-9-10-19(28-2)20(12-15)29-3)13-17(22-24)14-7-6-8-16(11-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFVNDBKSPXIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of 3,4-dimethoxyphenyl derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations

Substituent Effects on Solubility and Stability: The 3,4-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to analogs with single methoxy (e.g., 2-methoxy in ) or non-polar substituents (e.g., 2-methyl in ). This may enhance membrane permeability but reduce aqueous solubility.

Acyl Group Modifications :

- The propionyl group in the target compound and offers a balance between steric bulk and metabolic liability. In contrast, the isobutyryl group in may hinder enzymatic degradation due to increased branching, though this could also reduce binding affinity in certain targets.

Synthetic Accessibility: Yields for pyrano-pyrazol-6-yl sulfonamide derivatives (e.g., 70–73% in ) suggest efficient synthetic routes. The target compound’s synthesis would require optimization, particularly for introducing the 3,4-dimethoxyphenyl moiety.

Spectroscopic Signatures :

- The methanesulfonamide group in the target compound and analogs would show characteristic downfield shifts in 1H NMR (e.g., δ ~2.34 ppm for methyl groups in ). Substituents on the phenyl ring (e.g., trifluoromethyl in ) produce distinct splitting patterns in aromatic regions.

Biological Activity

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.5 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Notably, they have been shown to possess:

- Antitumor Activity : Pyrazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines. For instance, studies have reported that certain pyrazole compounds inhibit key oncogenic pathways such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit prostaglandin synthesis and other inflammatory mediators .

- Antimicrobial Properties : Some pyrazole derivatives exhibit notable antibacterial and antifungal activities against various pathogens .

Antitumor Activity

A study focused on the synthesis of several pyrazole derivatives demonstrated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were evaluated for cytotoxicity and showed promising results when combined with standard chemotherapy agents like doxorubicin . The results indicated a synergistic effect, enhancing the overall therapeutic efficacy.

Anti-inflammatory Activity

In another study, docking simulations were performed to assess the interaction of this compound with human prostaglandin reductase (PTGR2). The docking results suggested that the compound could effectively inhibit PTGR2, thereby reducing inflammatory responses .

Antimicrobial Activity

Research evaluating the antimicrobial properties of various pyrazole derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to the disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.